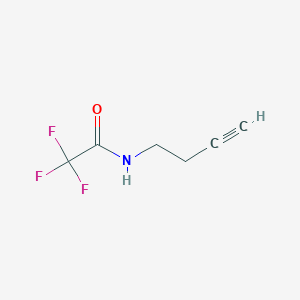

N-but-3-ynyl-2,2,2-trifluoroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

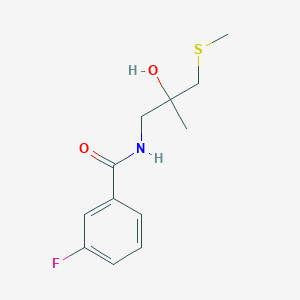

“N-but-3-ynyl-2,2,2-trifluoroacetamide” is a chemical compound that belongs to the family of amides. It has a CAS Number of 166252-95-5 and a molecular weight of 167.13 . The IUPAC name for this compound is N-(3-butenyl)-2,2,2-trifluoroacetamide .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H8F3NO/c1-2-3-4-10-5(11)6(7,8)9/h2H,1,3-4H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .Scientific Research Applications

Trifluoroacetylation of Amine, Hydroxyl, and Thiol Groups

N-but-3-ynyl-2,2,2-trifluoroacetamide is involved in trifluoroacetylation reactions. A study showed that trifluoroacetylation of amine, hydroxyl, and thiol groups can be achieved under mild, non-acidic conditions using compounds like N-Methyl-bis(trifluoroacetamide). The resulting products are neutral trifluoroacetamides, useful in gas chromatography as they elute at the beginning of the chromatogram as sharp peaks (Donike, 1973).

Oxidative Addition to Alkenes and Dienes

Another research focus is on the reactions of trifluoroacetamide with alkenes and dienes in an oxidative system. Products of iodoamidation and successive addition-cyclization have been observed, providing insights into the reactivity of trifluoroacetamide derivatives with different types of organic compounds (Shainyan et al., 2015).

Derivatization Techniques in GC/MS Analysis

This compound is used in derivatization techniques for gas chromatography-mass spectrometry (GC/MS). It's used to prepare derivatives of various organic compounds for easier analysis, especially in the context of stable isotopes and selected ion monitoring (Schwenk et al., 1984).

Synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)trifluoroacetamide

The compound is also used in the synthesis of specific chemicals like N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide. Such syntheses often involve acylation reactions and are characterized by high yield, short reaction time, and environmentally friendly procedures (Wang et al., 2014).

Improved Derivatization for Drinking Water Analysis

This compound is significant in developing improved derivatization methods for analyzing drinking water contaminants. It has been used in a simplified method for the detection of disinfection by-products in drinking water, showcasing its application in environmental monitoring (Kubwabo et al., 2009).

Mechanism of Action

Target of Action

N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide, also known as N-but-3-ynyl-2,2,2-trifluoroacetamide, is a proteomic cysteine probe . It is used for covalent ligand directed release chemistry (CoLDR), a new type of acrylamide-based electrophiles for targeted covalent inhibitor discovery and design . The primary targets of this compound are proteins with cysteine residues .

Mode of Action

The compound interacts with its targets through a process called sulfur-triazole exchange (SuTEx) chemistry . This process allows the compound to covalently bind to the cysteine residues on proteins . The covalent binding results in the modification of the target proteins, which can affect their function .

Biochemical Pathways

Given its role as a proteomic cysteine probe, it can be inferred that it may affect pathways involving proteins with cysteine residues . The downstream effects would depend on the specific proteins targeted and their roles in various biochemical pathways.

Result of Action

The molecular and cellular effects of N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide’s action would depend on the specific proteins it targets. By covalently binding to cysteine residues on proteins, it can modify these proteins and potentially alter their function . This could have various effects at the molecular and cellular level, depending on the roles of the targeted proteins.

properties

IUPAC Name |

N-but-3-ynyl-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NO/c1-2-3-4-10-5(11)6(7,8)9/h1H,3-4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJUGXXRENVCSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2358092.png)

![N-[[4-(Trifluoromethoxy)phenyl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2358093.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-phenylpropanamide](/img/structure/B2358100.png)

![4-Chloro-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2358102.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2358105.png)

![Tert-butyl 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperidine-1-carboxylate](/img/structure/B2358107.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2358110.png)

![7-(4-methoxyphenyl)-2,5-dimethyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2358113.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,6-difluorobenzoate](/img/structure/B2358114.png)